2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
Beschreibung
The compound 2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications . Key structural elements include:
- Pyrazolo[3,4-d]pyrimidine scaffold: A fused heterocycle with nitrogen atoms at positions 1, 2, 4, and 7, contributing to hydrogen bonding and π-π stacking interactions.
- Substituents:
- A 4-chlorophenyl group linked via an acetamide moiety, enhancing hydrophobic interactions.
- A 3-methylpyrazole ring at position 1 of the pyrazolo-pyrimidine core, influencing steric and electronic properties.
- Synthetic relevance: Analogous compounds are synthesized via nucleophilic substitution or condensation reactions involving pyrazole amines and chloroacetyl derivatives .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-7-9-17(24)10-8-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-5-3-2-4-6-18/h2-11,13-14H,12H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTXJSOHOSZKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule belonging to the pyrazole family. Its structure features multiple pharmacophores, which suggest potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.85 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.85 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds in this class have shown potent anti-proliferative activities against various cancer cell lines, including MDA-MB-231 (human breast cancer) and A549 (lung cancer) cells.
A study conducted on a library of synthesized pyrazolo derivatives showed that specific compounds inhibited cell growth effectively. The most promising derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| Control | MDA-MB-231 | - |
The anticancer mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers. The compound's ability to induce apoptosis and cell cycle arrest in the S and G2/M phases was confirmed through flow cytometric analysis .
Additionally, molecular docking studies indicated that the compound binds effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism .
Anti-inflammatory Activity
Aside from anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus offering potential therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced breast cancer when administered alongside standard chemotherapy .
- Anti-inflammatory Effects : In a controlled study on animal models with induced inflammation, treatment with pyrazolo derivatives resulted in a marked decrease in swelling and pain, demonstrating their potential as anti-inflammatory agents .
Analyse Chemischer Reaktionen
Key Reaction Conditions and Catalysts
Structural Modifications and Derivatives
Derivatives are synthesized via:
-
Aromatic substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenyl moiety enhances electrophilic reactivity .
-
Piperazine functionalization : Alkylation or acylation of the piperazine nitrogen modulates solubility and bioactivity .
-
Pyrazole ring oxidation : Controlled oxidation with KMnO₄ converts methyl groups to carboxylic acids for prodrug applications .
Table: Derivative Activities
Biologically Relevant Reactions
-
Enzyme inhibition : The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with FLT3 kinase’s hinge region (Cys 694), confirmed by molecular docking .
-
Metabolic oxidation : Cytochrome P450 enzymes hydroxylate the 4-chlorophenyl group, identified via LC-MS metabolic studies .
Com
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The table below compares the target compound with structurally related pyrazolo-pyrimidine and acetamide derivatives:
Key Observations :
Physicochemical Properties
Key Observations :
- Thermal Stability : The trifluoromethyl-substituted analog has a lower melting point (221–223°C) than the pyrazolo[3,4-d]pyrimidine derivative in (283°C), likely due to reduced crystallinity from bulky substituents.
- Spectroscopic Trends : All compounds show characteristic C=O and NH stretches in IR, with chemical shifts for NH protons near δ 10 ppm in NMR .
Key Observations :
- Biological Diversity : Trifluoromethyl and chloro substituents enhance bioactivity, as seen in the anticancer activity of and insecticidal applications of .
- Target Specificity : Pyrazolo-pyrimidines are frequently associated with kinase inhibition due to their ATP-binding site mimicry , whereas pyrazolo-pyridines may target enzymes like topoisomerases .
Key Observations :
Q & A
Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?
The synthesis typically involves multi-step reactions, including condensation of pyrazole and pyrimidine precursors. For example:
- Core pyrazole formation : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile reacts with 2-chloroacetyl chloride under reflux in anhydrous dichloromethane to form the acetamide backbone .
- Pyrazolo[3,4-d]pyrimidine coupling : Aryl-substituted pyrazolo-pyrimidine intermediates are synthesized via reactions with α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are standard methods .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH groups at δ 10.10–13.30 ppm) .
- X-ray crystallography : Resolves dihedral angles between pyrazole and aryl rings (e.g., 30.7° for related compounds) and hydrogen-bonding networks (N–H⋯O, C–H⋯N) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
Q. What preliminary biological activity data exist for this compound?
While direct data are limited, structurally related pyrazolo-pyrimidine acetamides exhibit:
- Kinase inhibition : Modulate ATP-binding pockets in kinase assays .
- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus: 8–32 µg/mL) .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
- Critical factors : Reaction temperature, stoichiometry of α-chloroacetamide, and solvent polarity .
- Statistical modeling : Use a central composite design to test interactions between variables (e.g., temperature vs. time) and predict optimal conditions (e.g., 90°C, 1.2 eq. reagent) .
- Process validation : Monitor reaction progress via inline FTIR or HPLC to minimize byproducts .
Q. How to resolve contradictions in spectroscopic data (e.g., amine/imine tautomerism)?
- Dynamic NMR : Observe temperature-dependent shifts (e.g., coalescence at 50:50 amine/imine ratio) .
- DFT calculations : Compare theoretical and experimental chemical shifts to identify dominant tautomers .
- Crystallography : Confirm solid-state conformation (e.g., imine form stabilized by N–H⋯O hydrogen bonds) .
Q. What computational strategies predict binding interactions with biological targets?
- Docking studies : Use PyRx or AutoDock Vina to model interactions with kinase domains (e.g., p38 MAPK). Key residues (e.g., Lys53, Asp168) form hydrogen bonds with the acetamide group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How to design derivatives to improve solubility without compromising activity?
- Structural modifications : Introduce polar groups (e.g., –SO3H, –OH) at the 4-chlorophenyl moiety .
- Prodrug approach : Synthesize phosphate or PEGylated derivatives for enhanced aqueous solubility .
- LogP analysis : Measure partition coefficients (e.g., shake-flask method) to balance hydrophilicity and membrane permeability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct control : Optimize flow chemistry systems (e.g., microreactors) to reduce side reactions (e.g., dimerization) .
- Purification scalability : Replace column chromatography with crystallization (e.g., pH-controlled antisolvent addition) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., pyrimidine ring oxidation) .
Methodological Notes
- Data contradiction resolution : Cross-validate NMR and XRD results with computational models to reconcile discrepancies in tautomeric ratios .
- Experimental reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate batch-to-batch variability .
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